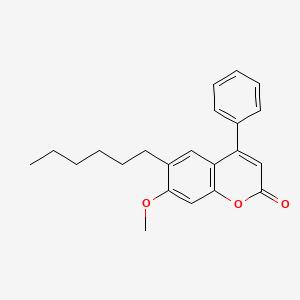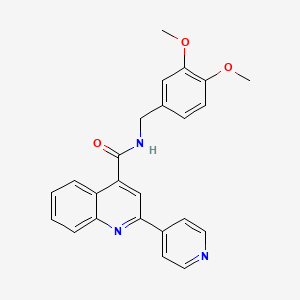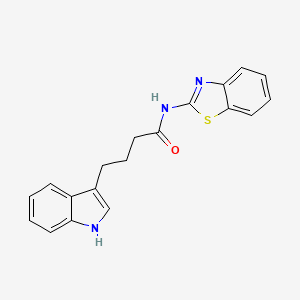
6-hexyl-7-methoxy-4-phenyl-2H-chromen-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-hexyl-7-methoxy-4-phenyl-2H-chromen-2-one is a synthetic organic compound belonging to the chromen-2-one family. This compound is characterized by its unique structure, which includes a hexyl group at the 6th position, a methoxy group at the 7th position, and a phenyl group at the 4th position of the chromen-2-one core. It has a molecular formula of C22H24O3 and a molecular weight of 336.435 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-hexyl-7-methoxy-4-phenyl-2H-chromen-2-one can be achieved through various methods, including the Pechmann condensation, Knoevenagel condensation, and Heck-lactonization reactions . The Pechmann condensation involves the reaction between phenols and β-keto esters in the presence of an acid catalyst such as concentrated sulfuric acid or trifluoroacetic acid . The Knoevenagel condensation involves the reaction of aldehydes with active methylene compounds in the presence of a base catalyst . The Heck-lactonization reaction involves the coupling of aryl halides with alkenes in the presence of a palladium catalyst .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using the Pechmann condensation method due to its simplicity and high yield . The reaction is carried out in a batch reactor with continuous stirring and temperature control to ensure optimal reaction conditions. The product is then purified through recrystallization or chromatography techniques to achieve the desired purity .
Chemical Reactions Analysis
Types of Reactions
6-hexyl-7-methoxy-4-phenyl-2H-chromen-2-one undergoes various chemical reactions, including oxidation, reduction, and substitution reactions .
Common Reagents and Conditions
Reduction: Reduction can be achieved using reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Substitution reactions can occur with halogens or other nucleophiles in the presence of a suitable catalyst.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols .
Scientific Research Applications
Mechanism of Action
The mechanism of action of 6-hexyl-7-methoxy-4-phenyl-2H-chromen-2-one involves its interaction with various molecular targets and pathways . The compound exerts its effects by binding to specific receptors or enzymes, leading to changes in gene expression and cellular functions . For example, its anti-inflammatory activity is mediated through the inhibition of pro-inflammatory cytokines and enzymes .
Comparison with Similar Compounds
6-hexyl-7-methoxy-4-phenyl-2H-chromen-2-one can be compared with other similar compounds such as 6-hexyl-7-hydroxy-4-phenyl-2H-chromen-2-one and 6-ethyl-7-methoxy-4-phenyl-2H-chromen-2-one . These compounds share a similar chromen-2-one core structure but differ in the substituents attached to the core. The unique combination of substituents in this compound contributes to its distinct chemical and biological properties .
List of Similar Compounds
- 6-hexyl-7-hydroxy-4-phenyl-2H-chromen-2-one
- 6-ethyl-7-methoxy-4-phenyl-2H-chromen-2-one
- 6-hexyl-7-(2-oxo-2-phenyl-ethoxy)-4-phenyl-2H-chromen-2-one
Properties
Molecular Formula |
C22H24O3 |
|---|---|
Molecular Weight |
336.4 g/mol |
IUPAC Name |
6-hexyl-7-methoxy-4-phenylchromen-2-one |
InChI |
InChI=1S/C22H24O3/c1-3-4-5-7-12-17-13-19-18(16-10-8-6-9-11-16)14-22(23)25-21(19)15-20(17)24-2/h6,8-11,13-15H,3-5,7,12H2,1-2H3 |
InChI Key |
TVQZOXZYCFKFJS-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCC1=CC2=C(C=C1OC)OC(=O)C=C2C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-(2,6-Dichloro-4-methylphenyl)-2-({4-methyl-6-oxo-6H-benzo[C]chromen-3-YL}oxy)acetamide](/img/structure/B11156611.png)
![2-(7-hydroxy-4-methyl-2-oxo-2H-chromen-3-yl)-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}acetamide](/img/structure/B11156616.png)

![3-benzyl-4,8-dimethyl-2-oxo-2H-chromen-7-yl N-[(4-methylphenyl)sulfonyl]-beta-alaninate](/img/structure/B11156637.png)
![2-(4-fluorophenyl)-5-methyl-10,11-dihydro-2H-cyclopenta[c]pyrano[2,3-f]chromene-4,8(3H,9H)-dione](/img/structure/B11156645.png)
![3-[(2S)-1-oxo-1-{4-[3-(trifluoromethyl)phenyl]piperazin-1-yl}propan-2-yl]quinazolin-4(3H)-one](/img/structure/B11156651.png)
![4-phenyl-7-{[(E)-3-phenyl-2-propenyl]oxy}-2H-chromen-2-one](/img/structure/B11156652.png)
![1-{[1-(4-methylphenyl)-5-oxopyrrolidin-3-yl]carbonyl}-N-[3-(propan-2-yloxy)propyl]piperidine-4-carboxamide](/img/structure/B11156656.png)
![N-[(2S)-2-(2-hydroxy-4-oxoquinazolin-3(4H)-yl)propanoyl]-L-methionine](/img/structure/B11156662.png)

![4-{[4-(2-Fluorophenyl)piperazin-1-yl]carbonyl}-1-(3-methoxyphenyl)pyrrolidin-2-one](/img/structure/B11156669.png)
![N-(1,3-benzodioxol-5-ylmethyl)-1-{4-[(4-methylpiperidin-1-yl)sulfonyl]phenyl}-5-oxopyrrolidine-3-carboxamide](/img/structure/B11156675.png)
![6-cyclopropyl-N-(2-methoxybenzyl)-3-methyl[1,2]oxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B11156682.png)
